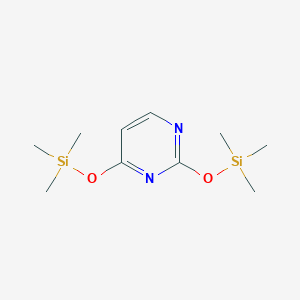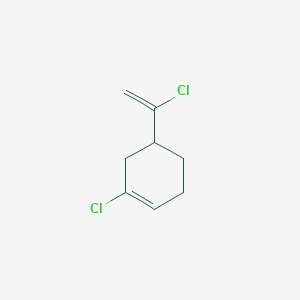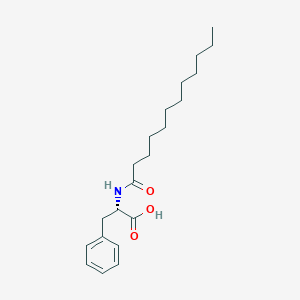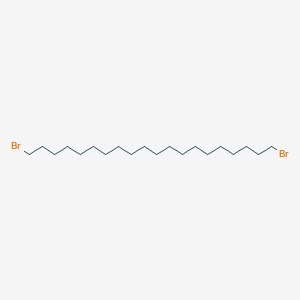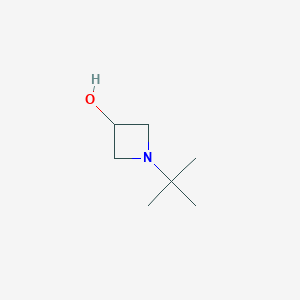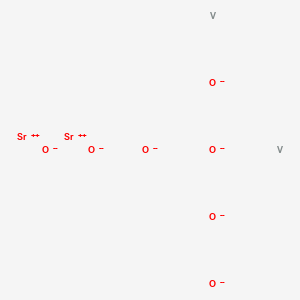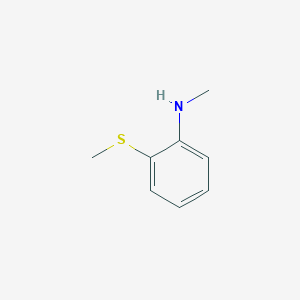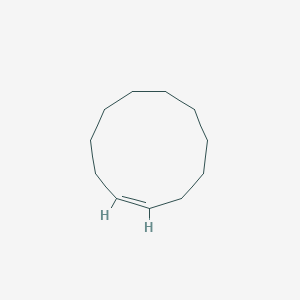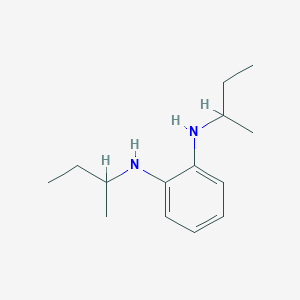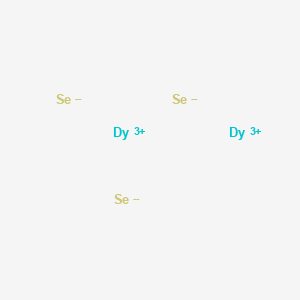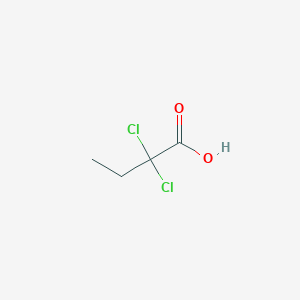
2,2-Dichlorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichlorobutanoic acid (DCBA) is a synthetic organic compound that belongs to the family of chlorinated carboxylic acids. It is a colorless liquid that has a strong odor. DCBA is widely used in the agricultural industry as a herbicide to control weeds in various crops. It is also used in the synthesis of other organic compounds and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,2-Dichlorobutanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of essential amino acids in bacterial and fungal cells. This leads to the disruption of cell metabolism and ultimately cell death.
Biochemical and Physiological Effects:
2,2-Dichlorobutanoic acid has been shown to have toxic effects on various organisms, including humans. Exposure to 2,2-Dichlorobutanoic acid can cause skin irritation, eye irritation, and respiratory tract irritation. Ingestion of 2,2-Dichlorobutanoic acid can lead to gastrointestinal irritation, liver damage, and kidney damage. Long-term exposure to 2,2-Dichlorobutanoic acid has been associated with an increased risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dichlorobutanoic acid is a useful compound for laboratory experiments due to its stability and ease of synthesis. It is also readily available and relatively inexpensive. However, its toxic properties limit its use in certain experiments, and appropriate safety measures must be taken when handling 2,2-Dichlorobutanoic acid.
Direcciones Futuras
There are several future directions for research on 2,2-Dichlorobutanoic acid. One area of interest is the development of new antibiotics and antifungal agents based on the structure and mechanism of action of 2,2-Dichlorobutanoic acid. Another area of research is the investigation of the environmental impact of 2,2-Dichlorobutanoic acid and its potential for bioaccumulation in the food chain. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Dichlorobutanoic acid and its toxic effects on humans and other organisms.
Métodos De Síntesis
2,2-Dichlorobutanoic acid can be synthesized by the chlorination of butyric acid using a mixture of chlorine gas and sulfuric acid. The reaction takes place in a glass reactor equipped with a cooling system and a stirrer. The yield of 2,2-Dichlorobutanoic acid is dependent on the concentration of the reactants, reaction time, and temperature.
Aplicaciones Científicas De Investigación
2,2-Dichlorobutanoic acid has been extensively studied for its biological and chemical properties. It is used as a model compound in various scientific studies to investigate the mechanism of action of other chlorinated carboxylic acids. 2,2-Dichlorobutanoic acid has been shown to inhibit the growth of various bacterial and fungal species, making it a potential candidate for use in the development of new antibiotics and antifungal agents.
Propiedades
Número CAS |
13023-00-2 |
|---|---|
Nombre del producto |
2,2-Dichlorobutanoic acid |
Fórmula molecular |
C4H6Cl2O2 |
Peso molecular |
156.99 g/mol |
Nombre IUPAC |
2,2-dichlorobutanoic acid |
InChI |
InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) |
Clave InChI |
OBLYWUBMZGHQDN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)(Cl)Cl |
SMILES canónico |
CCC(C(=O)O)(Cl)Cl |
Otros números CAS |
13023-00-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



